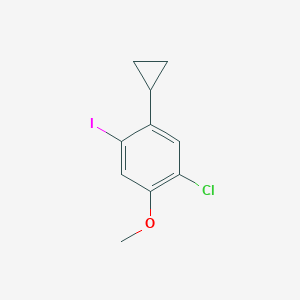

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene is a chemical compound with the molecular formula C10H10ClIO . It has an average mass of 308.543 Da and a monoisotopic mass of 307.946472 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a cyclopropyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylic halides typically react via SN1 or SN2 pathways .科学的研究の応用

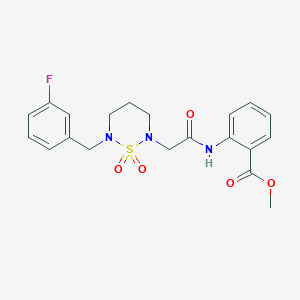

Iodobenzene-Catalyzed Reactions

Iodobenzene-catalyzed cyclization of certain compounds results in the formation of specific products like 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This reaction utilizes hypervalent iodine in an electrophilic manner at the aromatic ring, showcasing a method where compounds like 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene could be involved in the synthesis of complex organic molecules (Moroda & Togo, 2008).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of chloro- and methoxy-substituted benzenes highlight the potential of such compounds in understanding the mechanistic aspects of reduction reactions. These studies provide insights into bond scissions and formations, crucial for understanding the chemical properties of this compound (Peverly et al., 2014).

Ring-Opening Reactions

The application of iodobenzene dichloride in ring-opening reactions of donor-acceptor cyclopropanes can inform the chemical behavior of this compound, especially in terms of its reactivity in halogenation processes (Garve et al., 2014).

Halogenation Techniques

Research on ring halogenation of polyalkylbenzenes using various catalysts and halogen sources provides a framework for understanding the halogenation potential of this compound. This could be significant for its application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).

Supramolecular Chemistry

The role of halogen-substituted compounds in guest-induced assembly into heterodimeric capsules via hydrogen bonds and CH-halogen interactions in supramolecular chemistry provides insights into potential applications of this compound in complex molecular assemblies (Kobayashi et al., 2003).

作用機序

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various physiological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene . These factors could include temperature, pH, and the presence of other compounds, among others. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

特性

IUPAC Name |

1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRPIOLXQPWLQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)C2CC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)

![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)

![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)

![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)

![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)

![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)